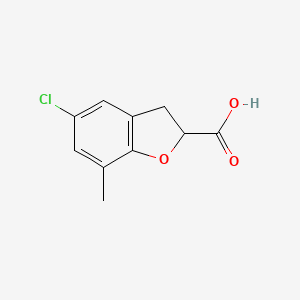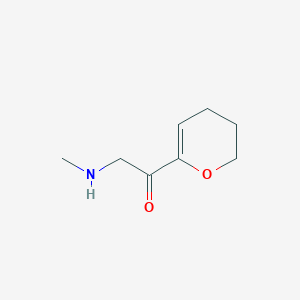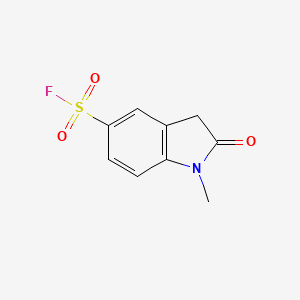
1,3-Dioxoisoindoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxoisoindoline-2-carbaldehyde is a heterocyclic compound characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxoisoindoline-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another method includes the reaction between phthalic anhydride and an appropriate aldehyde under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxoisoindoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxoisoindoline-2-carbaldehyde has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-Dioxoisoindoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isoindoline-1,3-dione: Shares a similar isoindoline nucleus but lacks the aldehyde group at position 2.
Phthalimide: Another related compound with similar structural features but different reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C9H5NO3 |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
1,3-dioxoisoindole-2-carbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-5H |
InChI-Schlüssel |
XRTZNLOSPLAZGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


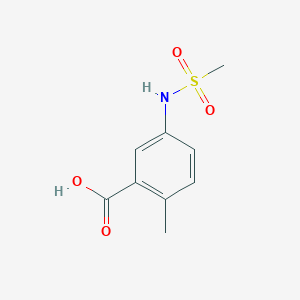
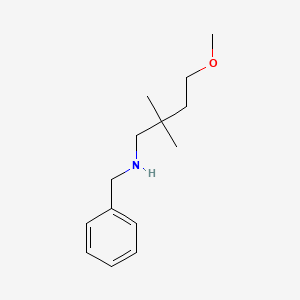
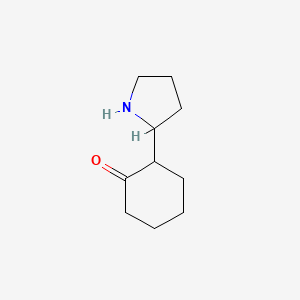

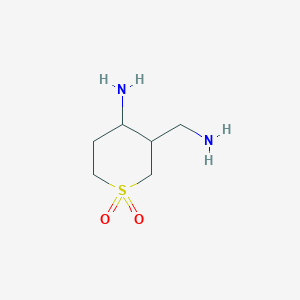
![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)
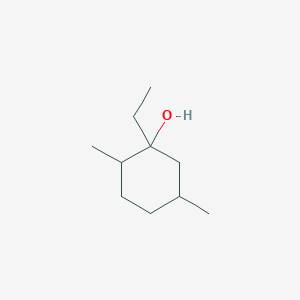
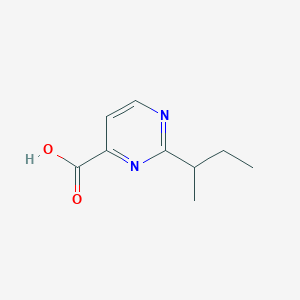
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13165973.png)
![Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165975.png)

